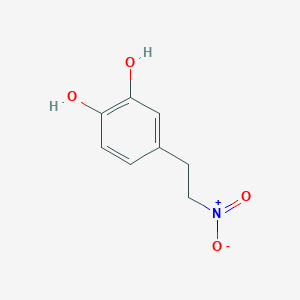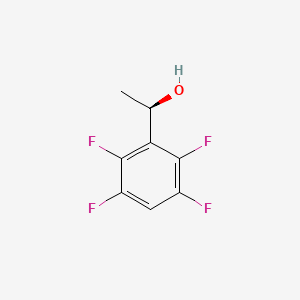
(R)-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of fluorine atoms in the phenyl ring significantly alters its chemical properties, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, ®-1-(2,3,5,6-Tetrafluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production methods for ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol often involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
Oxidation: Formation of ®-1-(2,3,5,6-Tetrafluorophenyl)ethanone or ®-1-(2,3,5,6-Tetrafluorophenyl)acetic acid.
Reduction: Formation of ®-1-(2,3,5,6-Tetrafluorophenyl)ethane.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 2,3,4,5,6-Pentafluorobenzaldehyde
- 2,3,4,5,6-Pentafluorophenol
- 2,3,4,5,6-Pentafluorobenzonitrile
Uniqueness
®-1-(2,3,5,6-Tetrafluorophenyl)ethan-1-ol is unique due to its chiral nature and the specific arrangement of fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C8H6F4O |
|---|---|
Poids moléculaire |
194.13 g/mol |
Nom IUPAC |
(1R)-1-(2,3,5,6-tetrafluorophenyl)ethanol |
InChI |
InChI=1S/C8H6F4O/c1-3(13)6-7(11)4(9)2-5(10)8(6)12/h2-3,13H,1H3/t3-/m1/s1 |
Clé InChI |
KSGLXMCBJYLAFD-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](C1=C(C(=CC(=C1F)F)F)F)O |
SMILES canonique |
CC(C1=C(C(=CC(=C1F)F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


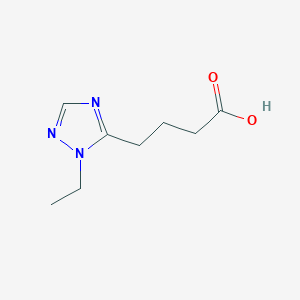
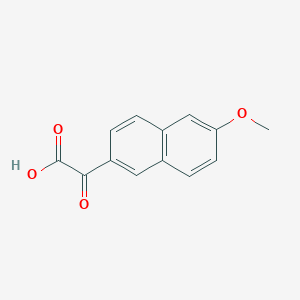
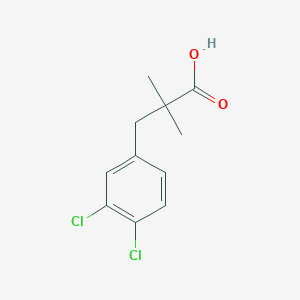
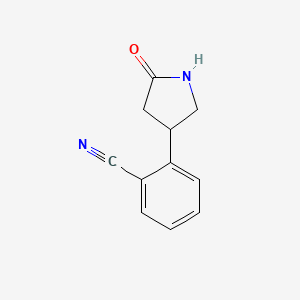
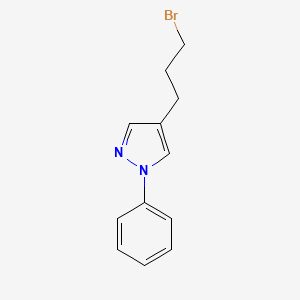
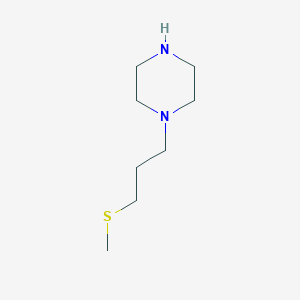

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)
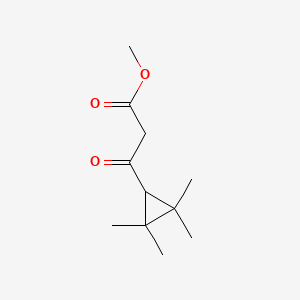
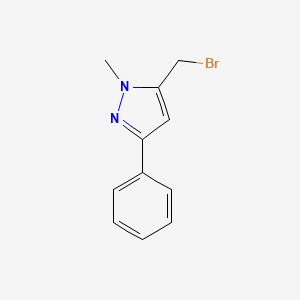
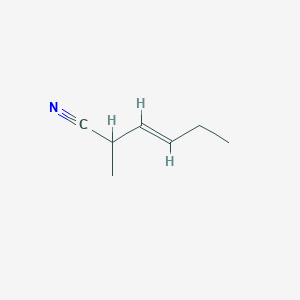

![lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
